molecular formula C9H11ClN2O B1284949 5-amino-2-chloro-N,N-dimethylbenzamide CAS No. 946691-01-6

5-amino-2-chloro-N,N-dimethylbenzamide

Cat. No.: B1284949
CAS No.: 946691-01-6
M. Wt: 198.65 g/mol
InChI Key: ILLLGMRFFXTLQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N,N-dimethylbenzamide involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. The process is designed to be efficient and cost-effective, ensuring high production rates and minimal by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific insecticides and pharmaceuticals .

Biological Activity

5-amino-2-chloro-N,N-dimethylbenzamide (CAS Number: 946691-01-6) is an organic compound with a significant role in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 188.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the context of insecticidal properties. It functions as an intermediate in the synthesis of anthranilic diamide insecticides, which act on ryanodine receptors in insects. This interaction disrupts calcium ion regulation, leading to paralysis and eventual death of the insect .

Biological Activity Summary

Biological Activity Description
Insecticidal Activity Targets ryanodine receptors, causing calcium depletion and muscle paralysis in insects.
Potential Therapeutic Applications Under investigation for its role in drug development, particularly in targeting similar pathways in human diseases.
Chemical Reactivity Participates in oxidation, reduction, and substitution reactions, making it versatile for synthetic applications .

Insecticidal Efficacy

Research has demonstrated that compounds similar to this compound exhibit potent insecticidal activity. For instance, anthranilic diamides have been shown to effectively control a variety of agricultural pests by binding to insect ryanodine receptors .

A study highlighted the efficacy of these compounds against common pests such as aphids and beetles, showcasing a significant reduction in pest populations when treated with formulations containing this compound .

Case Studies

  • Case Study on Toxicity :
    An observational study reported severe liver injury associated with exposure to a related compound (2-amino-5-chloro-N,N-dimethylbenzamide), indicating potential toxicological concerns that warrant further investigation into the safety profile of similar compounds like this compound .
  • Environmental Impact Assessment :
    The Environmental Protection Agency (EPA) conducted assessments on the environmental fate of related insecticides, indicating that while these compounds are effective against target pests, they also pose risks to non-target species such as bees and aquatic organisms .

Comparative Analysis with Similar Compounds

Compound Name Molecular Structure Biological Activity
This compoundStructureInsecticidal; potential therapeutic applications
2-amino-5-chloro-N,N-dimethylbenzamideStructureSimilar insecticidal properties; noted toxicity issues
3-amino-2-chloro-N,N-dimethylbenzamide-Under research for similar applications

Properties

IUPAC Name

5-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLLGMRFFXTLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588613
Record name 5-Amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946691-01-6
Record name 5-Amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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